L-Selenocystine monohydrate

Description

Contextualization of L-Selenocystine Monohydrate within Selenium Biochemistry

L-Selenocystine is the diselenide-bridged dimer of L-selenocysteine. caymanchem.com In the landscape of selenium biochemistry, it represents a more stable, oxidized state. wikipedia.org Due to the high reactivity and susceptibility to air oxidation of L-selenocysteine, cells utilize L-selenocystine as a less reactive storage form of selenium. wikipedia.orgvulcanchem.com This stability makes L-selenocystine a key intermediate in selenium metabolism.

The biological utility of L-selenocystine lies in its ability to be reduced back to two molecules of L-selenocysteine. caymanchem.com This conversion is efficiently catalyzed by enzymes such as mammalian thioredoxin reductase. caymanchem.comrsc.orgglpbio.com Once reduced, the resulting L-selenocysteine can be incorporated into selenoproteins, which are vital for a host of physiological processes, particularly antioxidant defense. ebi.ac.ukcymitquimica.com The metabolism of L-selenocystine, involving the cleavage of its diselenide bond, is therefore a fundamental first step for the utilization of this selenium source. rsc.org

Below are the physicochemical properties of L-Selenocystine.

| Property | Value |

| Chemical Formula | C₆H₁₂N₂O₄Se₂ |

| Molecular Weight | 334.1 g/mol |

| Appearance | Crystalline solid, Yellow Powder |

| Melting Point | 212°C to 215°C |

| Synonyms | Seleno-L-cystine, 3,3'-diselenobis-L-alanine |

| InChI Key | JULROCUWKLNBSN-IMJSIDKUSA-N |

| CAS Number | 29621-88-3 |

Data sourced from multiple references. caymanchem.combiosynth.comchemicalbook.comfishersci.no

Distinction between L-Selenocystine and L-Selenocysteine in Biological Systems

It is critical to distinguish between L-selenocystine and L-selenocysteine, as they have distinct structures and biological roles. L-selenocysteine is a monomer containing a single selenium atom in a highly reactive selenol group (-SeH). wikipedia.org In contrast, L-selenocystine is a dimer composed of two L-selenocysteine units linked by a diselenide bond (-Se-Se-). caymanchem.comvulcanchem.com

This structural difference dictates their biochemical behavior. L-selenocysteine is the form directly incorporated into the polypeptide chains of selenoproteins, where it often forms the catalytic center of enzymes. wikipedia.orgnih.gov Its high reactivity is a functional asset within these protein structures. However, this same reactivity makes it unstable as a free molecule within the cell. wikipedia.org L-selenocystine, being less reactive, serves as a more suitable molecule for storage and transport. caymanchem.comwikipedia.org

A key biochemical distinction lies in the acidity of the selenol group in L-selenocysteine, which has a pKa of approximately 5.43. wikipedia.orgvulcanchem.commdpi.com This is significantly lower than the pKa of the thiol group in its sulfur analogue, cysteine (around 8.2-8.5). vulcanchem.commdpi.combiorxiv.org Consequently, at physiological pH, the selenol group of selenocysteine (B57510) is predominantly deprotonated, existing as a highly nucleophilic selenolate anion, which accounts for its enhanced catalytic efficiency in enzymes compared to cysteine. vulcanchem.commdpi.com

| Feature | L-Selenocystine | L-Selenocysteine |

| Structure | Dimer of two selenocysteine molecules | Monomer amino acid |

| Key Functional Group | Diselenide bond (-Se-Se-) | Selenol group (-SeH) |

| Primary Role | Storage and transport form of selenium | Building block of selenoproteins; active catalytic residue |

| Reactivity | Relatively stable, less reactive | Highly reactive, readily oxidized |

| Biological Fate | Reduced to L-selenocysteine before utilization | Directly incorporated into proteins via a unique translational mechanism |

This table summarizes key distinctions based on multiple sources. caymanchem.comwikipedia.orgvulcanchem.commdpi.com

Significance of Selenocysteine as the 21st Proteinogenic Amino Acid

The discovery and understanding of selenocysteine (Sec) have expanded the central dogma of molecular biology, establishing it as the 21st proteinogenic amino acid. wikipedia.orgnih.gov Unlike other amino acids, selenocysteine is not coded for directly by a unique codon in the universal genetic code. Instead, its incorporation into a growing polypeptide chain is directed by a UGA codon, which typically functions as a "stop" signal to terminate translation. wikipedia.orgcymitquimica.comnih.gov

This process, known as translational recoding, is a sophisticated mechanism that requires specific molecular machinery. wikipedia.org A key element is the Selenocysteine Insertion Sequence (SECIS), a stem-loop structure located in the 3' untranslated region of eukaryotic and archaeal mRNAs that code for selenoproteins. researchgate.net This structure recruits specialized protein factors, such as the selenocysteine-specific elongation factor (eEFSec), and a unique transfer RNA, tRNA[Ser]Sec, which carries selenocysteine. nih.govresearchgate.net This complex ensures that the ribosome interprets the UGA codon as a signal to insert selenocysteine rather than terminate protein synthesis.

The biological importance of this complex system is underscored by the critical functions of the proteins it produces. Selenoproteins, which contain one or more selenocysteine residues, are found in all three domains of life and are essential for human health. wikipedia.orgebi.ac.uk They play crucial roles in a variety of cellular processes, most notably in antioxidant defense and redox regulation. vulcanchem.comcymitquimica.com The presence of the highly reactive selenocysteine at the active site of enzymes like glutathione (B108866) peroxidases and thioredoxin reductases confers a significant catalytic advantage, making them exceptionally efficient in neutralizing reactive oxygen species and maintaining cellular redox balance. vulcanchem.comebi.ac.uk

Key Human Selenoproteins and Their Functions

| Selenoprotein | Primary Function |

| Glutathione Peroxidases (GPXs) | Catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. ebi.ac.ukcymitquimica.com |

| Thioredoxin Reductases (TXNRDs) | Maintain the reduced state of thioredoxin, crucial for DNA synthesis and redox signaling. vulcanchem.comebi.ac.uk |

| Iodothyronine Deiodinases (DIOs) | Activate and inactivate thyroid hormones, essential for regulating metabolism. ebi.ac.uk |

| Selenoprotein P (SEPP1) | Functions in selenium transport and distribution throughout the body; also has antioxidant properties. ebi.ac.uk |

| Methionine-R-sulfoxide Reductase B1 (MSRB1) | Repairs oxidized proteins, contributing to cellular maintenance. ebi.ac.uk |

Structure

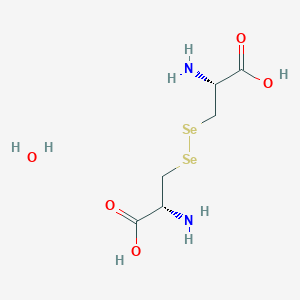

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H2/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPQQOYEYFNXAZ-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O5Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Genetic Mechanisms of Selenocysteine Incorporation

Translational Recoding of UGA Codon for Selenocysteine (B57510)

The incorporation of selenocysteine at a UGA codon is a remarkable example of translational recoding, where the genetic code is dynamically reinterpreted. nih.gov This process requires a sophisticated molecular machinery that can distinguish a UGA codon meant for selenocysteine insertion from a UGA codon signaling translation termination. nih.gov The key components orchestrating this event are specific RNA structures and dedicated protein factors.

Role of SECIS Elements and tRNA[Ser]Sec

A crucial cis-acting element in this process is the Selenocysteine Insertion Sequence (SECIS), a stem-loop structure present in the mRNA of selenoproteins. frontiersin.orgwikipedia.org In eukaryotes and archaea, the SECIS element is typically located in the 3' untranslated region (3' UTR) of the mRNA, allowing it to direct the recoding of multiple upstream UGA codons. embopress.orgresearchgate.net In contrast, bacterial SECIS elements are found immediately downstream of the UGA codon they regulate. nih.govoup.com The SECIS element functions by recruiting the necessary protein factors to the ribosome. embopress.org

The other essential RNA component is the unique selenocysteine-specific tRNA, tRNA[Ser]Sec. This tRNA has distinct structural features that differentiate it from all other tRNAs, including a longer acceptor stem and a unique D-arm structure. wikipedia.orgchemeurope.com It is initially charged with serine by the standard seryl-tRNA synthetase (SerRS). nih.govnih.gov However, the resulting seryl-tRNA[Ser]Sec is not used for serine incorporation into proteins. chemeurope.com Instead, it serves as the substrate for the enzymatic synthesis of selenocysteine. The anticodon of tRNA[Ser]Sec is complementary to the UGA codon, enabling it to recognize and bind to this specific codon in the ribosomal A-site during translation. embopress.org

| Component | Type | Location/Function | Role in Recoding |

| SECIS Element | cis-acting RNA element | 3' UTR (Eukaryotes/Archaea) or downstream of UGA (Bacteria) | Recruits protein factors for Sec incorporation |

| tRNA[Ser]Sec | trans-acting RNA molecule | Cytoplasm | Carries serine, which is then converted to selenocysteine, and recognizes the UGA codon |

Specific Elongation Factors Involved in Selenocysteine Insertion

The delivery of the charged selenocysteyl-tRNA[Ser]Sec to the ribosome is mediated by a specialized elongation factor, which is distinct from the canonical elongation factor (EF-Tu in bacteria or eEF1A in eukaryotes) that delivers all other aminoacyl-tRNAs. chemeurope.com

In bacteria, this dedicated elongation factor is SelB. nih.govnih.gov SelB is a multidomain protein that specifically binds to selenocysteyl-tRNA[Ser]Sec in a GTP-dependent manner and also recognizes and binds to the SECIS element in the mRNA. embopress.orgnih.gov This dual recognition ensures that selenocysteine is only incorporated at the correct UGA codon in the context of a selenoprotein mRNA.

In eukaryotes and archaea, the process involves two separate proteins: a SECIS-binding protein (SBP2) and a specific elongation factor (eEFSec or mSelB). plos.orgembopress.org SBP2 binds to the SECIS element in the 3' UTR of the selenoprotein mRNA. figshare.comnih.gov This SBP2-SECIS complex then recruits the eEFSec/GTP/selenocysteyl-tRNA[Ser]Sec ternary complex to the ribosome, facilitating the insertion of selenocysteine at an upstream UGA codon. embopress.orgresearchgate.net This separation of SECIS-binding and tRNA delivery functions into two proteins in eukaryotes is thought to allow for a more efficient recoding of multiple UGA codons directed by a single SECIS element. embopress.org

| Domain of Life | Elongation Factor(s) | Mechanism of Action |

| Bacteria | SelB | A single protein that binds both selenocysteyl-tRNA[Ser]Sec and the SECIS element. |

| Eukaryotes/Archaea | eEFSec and SBP2 | SBP2 binds the SECIS element and recruits the eEFSec-tRNA complex to the ribosome. |

Enzymatic Pathways for Selenocysteine Synthesis

As mentioned, selenocysteine is synthesized on its tRNA. This process involves a series of enzymatic reactions that convert the initially attached serine into selenocysteine. The active selenium donor for this conversion is selenophosphate. nih.govnih.gov

Selenocysteine Synthase (SecS) Activity

The final step in the biosynthesis of selenocysteyl-tRNA[Ser]Sec is catalyzed by selenocysteine synthase (SecS). nih.govresearchgate.net This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme facilitates the conversion of the serine moiety on the tRNA to selenocysteine. plos.orgnih.gov

In bacteria, the enzyme is known as SelA. It directly converts seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec using selenophosphate as the selenium donor. nih.govresearchgate.net The reaction proceeds through an aminoacrylyl-tRNA intermediate. nih.gov

In archaea and eukaryotes, the enzyme is termed SepSecS. nih.govresearchgate.net It catalyzes the conversion of O-phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec, also utilizing selenophosphate. plos.orgnih.gov This indicates a key difference in the biosynthetic pathway between bacteria and the other two domains of life, with archaea and eukaryotes having an additional phosphorylation step.

Role of Selenophosphate Synthetase (SelD)

The activated selenium donor required for selenocysteine synthesis is monoselenophosphate. nih.govplos.org This high-energy compound is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase (SPS), also known as SelD in bacteria. plos.orgoup.com

In mammals, there are two homologs of the bacterial SelD, named SPS1 and SPS2. nih.govub.edu In vivo studies have demonstrated that SPS2 is the essential enzyme for generating selenophosphate for selenoprotein biosynthesis. nih.govunl.edu Knockdown of SPS2 severely impairs the synthesis of selenoproteins, a defect that cannot be compensated for by SPS1. nih.govcornell.edu Interestingly, mammalian SPS2 is itself a selenoprotein, suggesting a potential autoregulatory role in selenium metabolism. unl.edu

Phosphoseryl-tRNA(Ser)Sec Kinase (PSTK) Activity

In archaea and eukaryotes, the biosynthesis of selenocysteine involves an additional step not present in bacteria: the phosphorylation of the serine residue on seryl-tRNA[Ser]Sec. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). nih.govuniprot.org

PSTK specifically phosphorylates seryl-tRNA[Ser]Sec to form O-phosphoseryl-tRNA[Ser]Sec, using ATP as the phosphate donor. pnas.orgnih.gov This intermediate is then the substrate for SepSecS, which converts the phosphoseryl group to a selenocysteyl group. nih.govpnas.org The presence of PSTK and this two-step conversion process is a conserved feature in archaea and eukaryotes that synthesize selenoproteins. nih.govpnas.org

| Enzyme | Abbreviation | Function | Domain(s) of Life |

| Selenocysteine Synthase | SecS (SelA/SepSecS) | Catalyzes the final step of Sec synthesis on its tRNA. | All |

| Selenophosphate Synthetase | SPS (SelD/SPS2) | Synthesizes the active selenium donor, selenophosphate. | All |

| Phosphoseryl-tRNA(Ser)Sec Kinase | PSTK | Phosphorylates seryl-tRNA[Ser]Sec to form an intermediate for Sec synthesis. | Archaea and Eukaryotes |

Trans-selenation Pathways and Related Enzymes (e.g., Cystathionine β-Synthase, Cystathionine γ-Lyase)

The trans-selenation pathway represents a significant route for the metabolism of selenium-containing organic compounds, mirroring the well-established trans-sulfuration pathway that interconverts methionine and cysteine. This pathway relies on the promiscuity of enzymes primarily involved in sulfur amino acid metabolism, namely Cystathionine β-Synthase (CBS) and Cystathionine γ-Lyase (CGL).

Cystathionine β-Synthase (CBS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme, typically catalyzes the condensation of serine and homocysteine to form cystathionine. In the context of selenium metabolism, CBS can utilize selenohomocysteine as a substrate, condensing it with serine to produce selenocystathionine (B1218740). This reaction is a key entry point for selenium into this metabolic route. While detailed kinetic parameters for the CBS-catalyzed reaction with selenohomocysteine are not extensively documented, the ability of the enzyme to process this selenium analog has been established.

Cystathionine γ-Lyase (CGL) , another PLP-dependent enzyme, is responsible for the subsequent cleavage of the intermediate. In the trans-selenation pathway, CGL acts on selenocystathionine. It catalyzes an α,γ-elimination reaction to yield selenocysteine, ammonia, and α-ketobutyrate. Research has shown that CGL is not only capable of processing selenocystathionine but does so with notable efficiency. One study reported that the rate of the CGL-catalyzed elimination of selenocystathionine is approximately three times higher than that of its sulfur counterpart, cystathionine. This highlights the significant role of CGL in the generation of free selenocysteine from dietary or recycled selenomethionine (B1662878).

The trans-selenation pathway, therefore, provides a mechanism for the cell to salvage and utilize selenium from sources like selenomethionine, converting it into the readily usable form of selenocysteine.

Non-Specific Selenium Incorporation Pathways

In addition to the specific, UGA-directed incorporation of selenocysteine, selenium can also be incorporated into proteins through non-specific pathways. These pathways often result from the ability of enzymes involved in cysteine metabolism to recognize and process selenium-containing analogs due to the chemical similarity between sulfur and selenium. This non-specific incorporation can lead to the random substitution of cysteine with selenocysteine in proteins.

O-Acetylserine Sulfhydrylase (CysK/M) in Selenium Metabolism

O-Acetylserine sulfhydrylase (OASS), encoded by the cysK and cysM genes in many bacteria, is a key enzyme in the final step of cysteine biosynthesis. It catalyzes the reaction of O-acetylserine (OAS) with sulfide (B99878) to produce cysteine. However, this enzyme can also utilize selenide (HSe⁻) as a substrate in place of sulfide (HS⁻).

When selenide is present in the cell, OASS can catalyze its reaction with OAS to form selenocysteine. This provides a direct pathway for the synthesis of free selenocysteine from inorganic selenium. The efficiency of OASS with selenide compared to sulfide is a critical factor in determining the extent of non-specific selenocysteine synthesis. While comprehensive comparative kinetic data is limited, the ability of CysK/M to generate selenocysteine from selenide has been well-documented, indicating its significant contribution to the cellular pool of free selenocysteine, especially under conditions of high selenium exposure. nih.gov

Cysteinyl-tRNA Synthetase (CysRS) Miscoding Mechanisms

Cysteinyl-tRNA synthetase (CysRS) is the enzyme responsible for attaching cysteine to its cognate tRNA (tRNA^Cys), a crucial step in ensuring the fidelity of protein translation. However, CysRS exhibits a degree of substrate promiscuity and can mistakenly recognize and activate selenocysteine, attaching it to tRNA^Cys. This "miscoding" leads to the incorporation of selenocysteine at cysteine codons (UGU and UGC) during protein synthesis.

The degree to which CysRS can discriminate between cysteine and selenocysteine is a key determinant of the rate of this non-specific incorporation. Kinetic studies have been conducted to compare the efficiency of CysRS with both amino acids.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|

Data presented are representative values and may vary between different studies and experimental conditions.

As the table illustrates, while CysRS can utilize both cysteine and selenocysteine, its catalytic efficiency (kcat/Km) is significantly higher for cysteine. This indicates a kinetic preference for the correct substrate, which helps to limit the extent of selenocysteine misincorporation. Nevertheless, when the intracellular concentration of free selenocysteine is elevated, the rate of misincorporation can become substantial.

A quantitative proteomics study in Escherichia coli grown in a high-selenium medium provided direct evidence for the widespread nature of this misincorporation. The study identified 139 sites in various proteins where cysteine was replaced by selenocysteine, with 54 of these sites being consistently observed across all biological replicates. nih.gov This demonstrates that CysRS-mediated miscoding is a tangible phenomenon with proteome-wide consequences under conditions of selenium excess.

Interestingly, research on selenium-accumulator plants has revealed natural adaptations to mitigate this misincorporation. For instance, the CysRS from Astragalus bisulcatus exhibits a higher specificity for cysteine over selenocysteine compared to the E. coli enzyme, conferring resistance to high levels of environmental selenium. nih.gov This suggests an evolutionary pressure to enhance the fidelity of CysRS in organisms chronically exposed to high selenium concentrations.

Metabolic Dynamics and Degradation of L Selenocysteine

Selenocysteine (B57510) Beta-Lyase (SCLY) Activity and Specificity

SCLY is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decomposition of L-selenocysteine. nih.gov This enzyme is crucial for recycling selenium from degraded selenoproteins, providing a source of selenium for the synthesis of new selenocysteine. wikipedia.org

The catalytic mechanism of SCLY involves the specific decomposition of L-selenocysteine into L-alanine and hydrogen selenide (B1212193) (H₂Se). nih.govresearchgate.net This reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP). nih.gov The process begins with the formation of a Schiff base between the amino group of L-selenocysteine and the PLP cofactor. Subsequently, the α-hydrogen of L-selenocysteine is abstracted by a basic residue at the active site. nih.gov This is followed by β-elimination, which releases elemental selenium and forms an aminoacrylate intermediate. The elemental selenium is then non-enzymatically reduced to H₂Se by reducing agents like dithiothreitol. nih.gov Finally, the aminoacrylate intermediate is hydrolyzed to yield L-alanine and regenerate the PLP cofactor. Studies using deuterium have shown that the α-hydrogen removed from selenocysteine is incorporated into the α-position of the resulting alanine without exchange with the solvent. nih.gov

A defining characteristic of mammalian SCLY is its strict substrate specificity for L-selenocysteine over its sulfur-containing analog, L-cysteine. researchgate.netnih.gov While the two amino acids are structurally similar, SCLY exhibits no catalytic activity towards L-cysteine. nih.gov This high degree of specificity is crucial for preventing the indiscriminate degradation of the much more abundant L-cysteine within the cell. The lower pKa of the selenol group of selenocysteine (5.43) compared to the thiol group of cysteine (8.22) means that at physiological pH, selenocysteine exists predominantly in the deprotonated selenolate form, which is more reactive. nih.gov This difference in reactivity is a key factor in the enzyme's ability to discriminate between the two substrates.

Table 1: Kinetic Parameters of SCLY for L-Selenocysteine and L-Cysteine

| Enzyme Source | Substrate | Km (mM) | Ki for L-cysteine (mM) |

|---|---|---|---|

| Pig Liver | L-Selenocysteine | 0.83 | 1.0 |

| Human | L-Selenocysteine | 0.5 | 5.85 |

| Mouse | L-Selenocysteine | 9.9 | N/A |

Despite its lack of catalytic activity towards L-cysteine, SCLY can be competitively inhibited by this amino acid. nih.govbiorxiv.org L-cysteine can bind to the active site of SCLY, but it does not undergo the subsequent catalytic steps leading to decomposition. nih.gov The inhibition constant (Ki) for L-cysteine is generally higher than the Michaelis constant (Km) for L-selenocysteine, indicating a lower affinity of the enzyme for L-cysteine. nih.gov For instance, pig liver SCLY has a Km of 0.83 mM for L-selenocysteine and a Ki of 1.0 mM for L-cysteine. sigmaaldrich.cn Similarly, human SCLY has a Km of 0.5 mM for L-selenocysteine and a Ki of 5.85 mM for L-cysteine. nih.gov This competitive inhibition suggests that the cellular ratio of L-cysteine to L-selenocysteine could play a role in regulating SCLY activity.

Specific amino acid residues within the active site of SCLY are critical for its substrate specificity and catalytic function. In human SCLY, the aspartate residue at position 146 (Asp146) is considered a key determinant of its specificity for L-selenocysteine. wikipedia.orgmdpi.com Mutation of this single residue can alter the enzyme's substrate preference. biorxiv.org For example, a D146K mutation in human SCLY resulted in the enzyme gaining activity towards L-cysteine. biorxiv.org

In the bacterial selenocysteine lyase from Enterococcus faecalis, SclA, the histidine residue at position 100 (H100) is the ortholog of the human D146. biorxiv.orgbiorxiv.org Mutational studies of H100 have shown that this residue plays a catalytic role, as all mutants exhibited varying levels of activity towards L-selenocysteine. biorxiv.org These findings highlight the importance of specific, strategically located residues in dictating the selenium-over-sulfur specificity of SCLY.

Selenium Recycling Pathways from Selenoprotein Degradation

The degradation of selenoproteins is a vital process for recycling selenium within the body. bohrium.com When selenoproteins are broken down, L-selenocysteine is released. This L-selenocysteine can then be acted upon by SCLY to liberate selenide. nih.govwikipedia.org This liberated selenide serves as a selenium source for the synthesis of new selenoproteins. researchgate.net The primary pathway for the degradation of many selenoproteins, such as selenoprotein P (SELENOP), is thought to occur through the lysosomal pathway. frontiersin.orgnih.gov Other mechanisms, including the ubiquitin-proteasome system, are also involved in the degradation of certain selenoproteins. nih.gov The efficiency of this recycling pathway is crucial for maintaining selenium homeostasis, particularly in tissues with high selenium requirements.

Cellular Transport and Homeostasis of Selenium Species Relevant to L Selenocystine

Mechanisms of L-Selenocysteine and L-Selenocystine Uptake

The entry of selenium into cells, particularly in the forms of L-selenocysteine and its oxidized dimer L-selenocystine, is mediated by specific transport systems. These pathways are often shared with their sulfur-containing amino acid counterparts, cysteine and cystine.

Selenoprotein P (SELENOP) is the primary selenium transport protein in plasma, responsible for distributing selenium from the liver to peripheral tissues. nih.govnih.gov It is unique among selenoproteins for containing multiple selenocysteine (B57510) residues, with up to 10 per molecule, making it an efficient vehicle for selenium delivery. nih.gov

The uptake of SELENOP-bound selenocysteine into specific tissues is a receptor-mediated process. The low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), has been identified as a key receptor for SELENOP. nih.govencyclopedia.pubnih.gov This axis is particularly crucial for supplying selenium to the brain and testes, organs that have a high priority for selenium, especially during periods of dietary deficiency. nih.govencyclopedia.pub The process involves the binding of SELENOP to LRP8 on the cell surface, followed by endocytosis of the receptor-ligand complex. This mechanism ensures a targeted and efficient supply of selenocysteine for the synthesis of essential local selenoproteins. encyclopedia.pubdfg-ferroptosis.net Research has identified this SELENOP/LRP8 axis as a critical pathway for cancer cells to acquire the selenocysteine necessary for synthesizing the anti-ferroptotic enzyme GPX4, highlighting its importance in cell survival. dfg-ferroptosis.netembopress.org

| Receptor | Ligand | Primary Tissues of Action | Function |

| LRP8 (ApoER2) | Selenoprotein P (SELENOP) | Brain, Testes, Placenta | Receptor-mediated endocytosis for targeted uptake of SELENOP-bound selenocysteine. nih.govencyclopedia.pub |

| Megalin (LRP2) | Selenoprotein P (SELENOP) | Kidneys, Brain | Facilitates SELENOP uptake and selenium reabsorption. nih.govencyclopedia.pubnih.gov |

| LRP1 | Selenoprotein P (SELENOP) | Skeletal Muscle | Associated with SELENOP uptake in muscle tissue. nih.gov |

In addition to the dedicated SELENOP system, cells utilize amino acid and anion transporters to import L-selenocystine and other selenium compounds.

System Xc- (SLC7A11/SLC3A2): This transport system is a cystine/glutamate antiporter, meaning it imports one molecule of cystine in exchange for one molecule of intracellular glutamate. d-nb.infonih.govwikipedia.org L-selenocystine, being a structural analog of cystine, is also a substrate for System Xc-. nih.govnih.gov The transporter is a heterodimer composed of the light chain subunit SLC7A11 (also known as xCT), which provides the transport specificity, and the heavy chain subunit SLC3A2 (4F2hc), which acts as a chaperone protein. d-nb.infonih.gov The high expression of System Xc- in certain cancer cells allows them to import large amounts of cystine for the synthesis of the antioxidant glutathione (B108866) (GSH). nih.govnih.gov This same pathway can be exploited for the uptake of L-selenocystine. nih.govresearchgate.netbiorxiv.orgresearchgate.net Furthermore, the activity of System Xc- can influence the uptake of inorganic selenite by creating a reductive extracellular environment through the export of cysteine, which can then reduce selenite to forms more readily taken up by the cell. nih.govnih.gov

SLC26A Family Members: The SLC26 family consists of multifunctional anion transporters that exchange a wide range of anions, including chloride, bicarbonate, oxalate, and sulfate. nih.govuchicago.edu While their direct role in L-selenocystine transport is not extensively characterized, their ability to transport sulfate is significant for selenium homeostasis. Inorganic forms of selenium, such as selenate and selenite, are chemically similar to sulfate and can be transported by the same systems. encyclopedia.pub This represents an alternative pathway for selenium to enter cells before being metabolically converted into selenocysteine and incorporated into selenoproteins.

Intracellular Distribution and Compartmentation of Selenium Compounds

Once inside the cell, selenium does not exist in a large free pool due to its reactivity. wikipedia.org Instead, it is rapidly metabolized and either incorporated into selenoproteins or stored. The distribution of selenium is not uniform, either between different tissues or within a single cell. An adult human body contains approximately 20 mg of selenium, which is primarily stored in the liver (30%), muscle (30%), kidneys (15%), and plasma (10%). mdpi.com

Within the cell, selenium is compartmentalized, reflecting the locations of various selenoproteins. These specialized proteins are found in multiple cellular compartments where they perform distinct functions. nih.gov

| Cellular Compartment | Key Selenium-Containing Molecules/Selenoproteins | Primary Function in Compartment |

| Cytosol | Glutathione Peroxidases (e.g., GPX1), Thioredoxin Reductases (e.g., TXNRD1) | Major site of antioxidant defense against hydrogen peroxide and organic hydroperoxides. nih.gov |

| Mitochondria | Glutathione Peroxidase 4 (GPX4), Thioredoxin Reductase 2 (TXNRD2) | Protection against lipid peroxidation in mitochondrial membranes; redox regulation. nih.govresearchgate.net |

| Nucleus | Selenoprotein H (SELENOH) | DNA binding; may act as a redox-sensitive transcription factor. nih.gov |

| Endoplasmic Reticulum (ER) | Selenoprotein K (SELENOK), Selenoprotein S (SELENOS) | Involved in protein folding quality control, ER-associated degradation, and regulation of ER stress and calcium homeostasis. nih.gov |

| Plasma/Extracellular | Selenoprotein P (SELENOP), Glutathione Peroxidase 3 (GPX3) | Selenium transport to peripheral tissues; antioxidant defense in the extracellular space. sigmaaldrich.comnih.gov |

Mechanisms of Selenium Flow and Regulation in Biological Systems

Selenium homeostasis is tightly regulated to ensure an adequate supply for the synthesis of essential selenoproteins while avoiding the potential toxicity of excess selenium. nih.gov The liver plays a central role in this process, acting as the primary hub for selenium metabolism and distribution. nih.gov

Following absorption from the diet, selenium is transported to the liver. Here, it is metabolized and packaged for delivery to the rest of the body, primarily through the synthesis and secretion of SELENOP. nih.govnih.gov The body maintains a distinct "selenium hierarchy," where, in times of selenium deficiency, the available selenium is preferentially distributed to sustain the function of the most critical organs, such as the brain, and to prioritize the synthesis of the most vital selenoproteins. encyclopedia.pubnih.gov This regulated distribution is largely controlled by the expression of SELENOP receptors like LRP8 in target tissues. nih.gov

The regulation of selenium levels involves several key mechanisms:

Prioritized Selenoprotein Synthesis: At the cellular level, a hierarchy also exists for the synthesis of different selenoproteins. When selenium is limited, the translation machinery prioritizes the synthesis of selenoproteins deemed most critical for cell survival and function. nih.gov

Regulated Excretion: Excess selenium is typically methylated and excreted, primarily in the urine. The liver manages this process to maintain whole-body selenium balance. nih.gov

This complex regulatory network ensures that selenium is efficiently utilized where it is most needed, maintaining cellular redox balance and supporting the diverse functions of the selenoproteome. nih.govnih.gov

Redox Biology and Enzymatic Function of Selenocysteine Containing Proteins

Intrinsic Redox Properties of Selenocysteine (B57510)

The substitution of sulfur with selenium, a larger and more polarizable atom, results in a lower pKa of the selenol group (~5.2) compared to the thiol group of cysteine (~8.3). mdpi.comnih.gov This means that at physiological pH, the selenocysteine residue exists predominantly in its deprotonated, highly reactive selenolate form (R-Se⁻). mdpi.comnih.gov

Selenocysteine exhibits a lower reduction potential than cysteine, making it a more potent reducing agent. wikipedia.orgwikipedia.org This property is crucial for its function in antioxidant enzymes. wikipedia.org While the exact redox potentials can vary depending on the local protein environment, studies comparing selenocysteine-containing motifs with their cysteine-only counterparts have shown differences. nih.gov However, some research suggests that the differences in redox potentials between Sec- and Cys-containing motifs might be smaller than previously thought, in the range of 20–25 mV in some model systems. nih.gov Another study on E. coli glutaredoxin 3 reported larger differences of 66–81 mV. nih.gov This indicates that the protein context significantly influences the redox potential. nih.gov

Table 1: Comparative Properties of Cysteine and Selenocysteine

| Property | Cysteine | Selenocysteine |

| Chalcogen Atom | Sulfur (S) | Selenium (Se) |

| Side Chain | Thiol (-CH₂-SH) | Selenol (-CH₂-SeH) |

| pKa of Side Chain | ~8.3 | ~5.2-5.43 |

| Form at Physiological pH | Predominantly protonated (thiol) | Predominantly deprotonated (selenolate) |

| Redox Potential | Higher | Lower |

At physiological pH, the deprotonated selenolate anion of selenocysteine is a significantly stronger nucleophile than the thiolate anion of cysteine. nih.govnih.gov This enhanced nucleophilicity allows for more rapid reactions with electrophilic substrates, including reactive oxygen species (ROS). mdpi.com Selenocysteine can readily undergo oxidation, forming selenenic acid (–SeOH), a transient intermediate in many selenoenzyme catalytic cycles. portlandpress.com This can be further oxidized to seleninic acid (–SeO₂⁻) and, though less common, selenonic acid (–SeO₃⁻). portlandpress.com A key advantage of selenocysteine is the relative ease and reversibility of these oxidation-reduction cycles, which is crucial for efficient catalysis. nih.govnih.gov The formation of a diselenide bond (–Se–Se–) from two oxidized selenocysteine residues is also a stable modification. portlandpress.com

Catalytic Advantages Conferred by Selenocysteine in Selenoenzymes

The distinct redox properties of selenocysteine provide significant catalytic advantages to a range of enzymes involved in antioxidant defense and metabolic regulation. mdpi.com The replacement of a catalytically active cysteine with selenocysteine can increase the catalytic activity of an enzyme by several orders of magnitude. nih.gov

Glutathione (B108866) peroxidases (GPx) are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. acs.orgresearchgate.net The active site of most mammalian GPx enzymes contains a crucial selenocysteine residue. nih.govresearchgate.net

The catalytic cycle of GPx involves the oxidation of the selenocysteine selenol (E-Se-H) to selenenic acid (E-SeOH) by a peroxide substrate. researchgate.netmdpi.com This oxidized enzyme then reacts with a molecule of reduced glutathione (GSH) to form a selenenyl sulfide (B99878) adduct (E-Se-S-G). researchgate.net A second GSH molecule regenerates the active selenol form of the enzyme, producing oxidized glutathione (GSSG). researchgate.net The superior nucleophilicity of the selenolate allows for the efficient reduction of peroxides. mdpi.com

Thioredoxin reductases (TrxR) are essential enzymes that maintain the reduced state of thioredoxin, a key regulator of cellular redox balance and a substrate for various enzymes. acs.orgnih.gov Mammalian TrxRs are selenoproteins with a highly reactive selenocysteine residue at their C-terminal active site. nih.govnih.gov This selenocysteine is essential for the enzyme's catalytic activity. unl.edu

The catalytic mechanism involves the transfer of electrons from NADPH to the enzyme's FAD cofactor and then to an N-terminal dithiol/disulfide active site. acs.org The C-terminal active site, containing a Cys-Sec dyad, is then reduced. acs.org The selenocysteine residue, in its nucleophilic selenolate form, is responsible for the subsequent reduction of thioredoxin's disulfide bond. acs.org Mutation of this selenocysteine to cysteine dramatically reduces the enzyme's catalytic efficiency, highlighting the critical role of selenium in this process. acs.org The low pKa of the selenol group makes the selenocysteine an effective target for electrophiles, which can lead to enzyme inhibition. nih.gov

Iodothyronine deiodinases are selenoenzymes that play a crucial role in the activation and inactivation of thyroid hormones. caringsunshine.com These enzymes catalyze the removal of iodine atoms from thyroxine (T4) to produce the more active triiodothyronine (T3), or to inactivate thyroid hormones. caringsunshine.comnih.gov

The active site of these deiodinases contains a highly conserved selenocysteine residue that is essential for their catalytic function. oup.comscispace.com Studies involving the mutation of this selenocysteine to cysteine have demonstrated a significant decrease in catalytic efficiency. For example, in human type 2 iodothyronine deiodinase (hD2), replacing selenocysteine-133 with cysteine resulted in a dramatic increase in the Michaelis constant (Kₘ) for T4 (from 1.4 nM to 2.1 µM) and a 10-fold reduction in the turnover number, underscoring the superior catalytic potency of selenium over sulfur in this reaction. oup.comresearchgate.net

Molecular Mechanisms of Selenoenzyme Activity

The unique chemical properties of selenocysteine are central to its function in the active sites of selenoenzymes. The selenol group of selenocysteine has a much lower pKa (around 5.2) compared to the thiol group of cysteine (around 8.3). plos.orgnih.gov This means that at physiological pH, the selenol group is largely deprotonated, existing as a highly nucleophilic selenolate anion. plos.org This increased nucleophilicity is a key factor in the enhanced catalytic rates observed in many selenoenzymes compared to their cysteine-containing homologs.

In enzymes like formate dehydrogenases and hydrogenases, selenocysteine plays a direct role in the catalytic cycle. In formate dehydrogenase, the selenocysteine residue is involved in proton abstraction from the formate molecule. nih.gov In [NiFeSe] hydrogenases, the selenocysteine is a direct ligand to the active site nickel atom, influencing the electronic properties of the metal center and participating in proton transfer. researchgate.netnih.gov The replacement of selenocysteine with cysteine in these enzymes leads to a dramatic reduction in their catalytic efficiency, underscoring the importance of the selenium atom for their function. nih.govunl.pt

During the catalytic cycles of many redox-active selenoenzymes, transient selenosulfide (R-S-Se-R') and diselenide (R-Se-Se-R) bonds are formed. These bonds are crucial intermediates in the transfer of electrons. For instance, in thioredoxin reductase, a selenosulfide bond is formed between the active site selenocysteine and a cysteine residue of its substrate, thioredoxin. nih.gov Similarly, in glutathione peroxidase, a selenosulfide bond is formed between the selenocysteine and a molecule of glutathione. nih.gov

The redox potential of a diselenide bond is significantly lower than that of a disulfide bond, making it more easily oxidized and reduced. nih.gov This property is advantageous for enzymes involved in rapid redox cycling. However, the selenosulfide bond is known to be relatively unstable. nih.gov Computational studies have shown that in a thiol/selenosulfide exchange reaction, nucleophilic attack at the selenium atom is favored both kinetically and thermodynamically. nih.gov This high reactivity of the selenium atom in a selenosulfide bond facilitates the catalytic cycle of enzymes like thioredoxin reductase.

Interactive Data Table: Redox Potentials of Disulfide and Diselenide Bonds

| Bond Type | Redox Potential (Eo) | Stability | Reference |

| Disulfide (-S-S-) | -180 mV | More stable to reduction | nih.gov |

| Diselenide (-Se-Se-) | -381 mV | Less stable to reduction | nih.gov |

Mechanistic Studies of Selenoenzyme Inhibition via Selenocysteine Targeting (e.g., Metal Binding)

The high reactivity of the selenocysteine residue in selenoenzymes also makes it a target for inhibition by various electrophilic compounds, including heavy metals. This inhibition often occurs through the direct binding of the inhibitor to the selenium atom of the active site selenocysteine.

The gold-containing drug auranofin is a known inhibitor of thioredoxin reductase. chemistryviews.orgnih.gov Its mechanism of action involves the formation of a covalent bond between the gold atom and the selenocysteine residue in the enzyme's active site. chemistryviews.org This binding inactivates the enzyme, leading to an increase in intracellular oxidative stress. nih.gov Studies have shown that auranofin can lead to a near-complete cessation of selenium incorporation into newly synthesized selenoproteins at micromolar concentrations. nih.gov

Methylmercury is another potent inhibitor of selenoenzymes. The selenohydryl group of selenocysteine has a very high binding affinity for methylmercury, significantly higher than that of the sulfhydryl group of cysteine. nih.gov This strong interaction leads to the inhibition of selenoenzymes and is a key aspect of mercury's toxicity. acs.orgnih.govresearchgate.net The formation of a mercury-selenium bond disrupts the normal function of the selenoenzyme, contributing to cellular damage. oregonstate.edu The high affinity of selenium for mercury also forms the basis of the protective effect of selenium against mercury toxicity, as selenium can sequester mercury into biologically inert complexes. nih.gov

Heavy metals like cadmium can also inhibit selenoenzymes, and selenium has been shown to offer protection against cadmium toxicity by forming inert complexes and by bolstering the antioxidant defense system, which includes selenoenzymes like glutathione peroxidase. nih.gov

Interactive Data Table: Inhibitors Targeting Selenocysteine in Selenoenzymes

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Findings | Reference |

| Auranofin | Thioredoxin Reductase | Covalent binding of gold to the active site selenocysteine. | Induces apoptosis in cancer cells; inhibits selenoprotein synthesis. | chemistryviews.orgnih.govnih.gov |

| Methylmercury | Selenoenzymes (e.g., Thioredoxin Reductase, Glutathione Peroxidase) | High-affinity binding to the selenohydryl group of selenocysteine. | A primary mechanism of mercury toxicity; disrupts normal enzyme function. | nih.govacs.orgnih.gov |

| Cadmium | Selenoenzymes | Binding to the active site, leading to inhibition. | Selenium can protect against cadmium toxicity by forming inert complexes. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of L Selenocystine Monohydrate and Its Derivatives

Chromatographic Methodologies for Selenium Speciation

Chromatographic techniques are indispensable for the separation and quantification of different selenium species, including L-Selenocystine, from complex matrices. The choice of method depends on the specific analytical requirements, such as the desired resolution, sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a powerful and highly sensitive technique for the speciation of selenium compounds. This hyphenated method combines the separation capabilities of HPLC with the element-specific detection and quantification provided by ICP-MS.

In the analysis of L-Selenocystine, various HPLC modes can be employed to achieve separation from other selenium species like selenomethionine (B1662878), selenite, and selenate. The eluent from the HPLC column is introduced into the ICP-MS, where the sample is nebulized, atomized, and ionized in a high-temperature argon plasma. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the highly sensitive and selective detection of selenium isotopes (e.g., 78Se, 80Se).

The optimization of both HPLC and ICP-MS parameters is critical for achieving accurate and reliable results. This includes the selection of the appropriate HPLC column and mobile phase, as well as the tuning of ICP-MS settings such as RF power, gas flow rates, and detector parameters. nih.gov Studies have demonstrated the successful application of HPLC-ICP-MS for the determination of selenocystine (B224153) in various samples, achieving low detection limits. For instance, one method reported a limit of quantification (LOQ) for selenocystine (SeCys2) of 1.86 μg L−1. nih.gov

Table 1: Exemplary HPLC-ICP-MS Parameters for L-Selenocystine Analysis

| Parameter | Value/Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II LC system or similar |

| Column | Agilent StableBond (SB-Aq) (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | 0.5 mM TBAH, 10 mM ammonium acetate, and 2% methanol (v/v), pH adjusted to 5.5 with acetic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20-100 µL |

| ICP-MS System | Agilent 7900 ICP-MS or similar |

| RF Power | 1550 W |

| Carrier Gas Flow | 0.85 L/min |

| Monitored Isotopes | 78Se, 80Se |

| Detection Limit | As low as 2.0 µg/L for selenocystine |

Reversed Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of selenoamino acids, including L-Selenocystine. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.

For the analysis of polar compounds like amino acids, pre-column derivatization is often employed to enhance their retention on the nonpolar stationary phase and to improve detection sensitivity. A common derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with the primary amine group of the amino acid in the presence of a thiol to form a fluorescent derivative. nih.gov These derivatives can then be detected with high sensitivity using a fluorescence detector.

The separation of different selenoamino acids is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution where the proportion of the organic modifier is increased over time. This allows for the sequential elution of compounds with varying polarities.

Table 2: Typical RP-HPLC Conditions for Selenoamino Acid Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Agilent Hypersil ODS (125 mm × 4.6 mm, 5 µm) or similar C18 column |

| Mobile Phase A | 7.35 mmol/L sodium acetate-triethylamine-tetrahydrofuran (500:0.12:2.5, v/v/v), pH 7.20 |

| Mobile Phase B | 7.35 mmol/L sodium acetate-methanol-acetonitrile (1:2:2, v/v/v), pH 7.20 |

| Gradient | 0 min, 8% B; 17 min, 50% B; 20.1 min, 100% B; 24.0 min, 0% B |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) after pre-column derivatization with OPA |

Ion-Exchange Chromatography (IEC)

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, such as amino acids, based on their net surface charge. In the context of selenium speciation, IEC can effectively separate L-Selenocystine from other seleno compounds and matrix components that carry different charges at a given pH.

The stationary phase in IEC consists of an inert matrix to which charged functional groups are covalently attached. For the separation of amino acids, which are amphoteric, both anion-exchange and cation-exchange chromatography can be utilized. The choice depends on the isoelectric point (pI) of the target analyte and the pH of the mobile phase. By manipulating the pH and ionic strength of the mobile phase, the retention and elution of the charged species can be precisely controlled.

IEC is often coupled with sensitive detection methods, such as ICP-MS, to achieve low detection limits for the separated selenium species. This combination allows for the robust and reliable quantification of L-Selenocystine in a variety of sample types.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of molecules in solution and in the solid state. It provides detailed information about the chemical environment of specific atomic nuclei, enabling the unambiguous identification of compounds and the characterization of their three-dimensional structure.

One- and Two-Dimensional NMR (¹H, ¹³C, ⁷⁷Se) for Structural Elucidation

One- and two-dimensional NMR experiments involving ¹H, ¹³C, and ⁷⁷Se nuclei are instrumental in the structural characterization of L-Selenocystine.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum are used to deduce the connectivity of the carbon skeleton.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

⁷⁷Se NMR: The ⁷⁷Se nucleus (spin I = 1/2) is a valuable probe for studying organoselenium compounds. ⁷⁷Se NMR is highly sensitive to the electronic environment around the selenium atom, with a very large chemical shift range. chemicalbook.com This makes it an excellent tool for identifying different selenium species and studying their chemical transformations.

Solid-state ⁷⁷Se NMR studies of L-selenocystine have provided detailed information about its chemical shift tensor. The principal components of the chemical shift tensor have been reported as δ₁₁ = 482.5 ppm, δ₂₂ = 350.5 ppm, and δ₃₃ = -119.0 ppm, resulting in an isotropic chemical shift (δiso) of 238.1 ppm in the solid state. chemicalbook.com In solution, the ⁷⁷Se chemical shift is approximately 294 ppm. This difference highlights the influence of the molecular conformation on the selenium chemical shift. chemicalbook.com Theoretical calculations have shown that the ⁷⁷Se isotropic chemical shift can vary by as much as 600 ppm depending on the C-Se-Se-C dihedral angle. chemicalbook.comsmolecule.com

Table 3: NMR Spectroscopic Data for L-Selenocystine

| Nucleus | Technique | Chemical Shift (ppm) / Parameter |

|---|---|---|

| ¹H | 1D NMR (D₂O) | Predicted distinct signals for the different proton environments. |

| ¹³C | 1D NMR | Species-specific chemical shifts can be determined. |

| ⁷⁷Se | Solid-State NMR | δiso = 238.1 ppm |

| δ₁₁ = 482.5 ppm | ||

| δ₂₂ = 350.5 ppm | ||

| δ₃₃ = -119.0 ppm | ||

| Ω (span) = 601.5 ppm |

| ⁷⁷Se | Solution NMR | ~294 ppm |

Applications of ⁷⁷Se Enrichment Techniques

A significant challenge in ⁷⁷Se NMR spectroscopy is the low natural abundance of the ⁷⁷Se isotope (7.63%) and its relatively low gyromagnetic ratio, which result in lower sensitivity compared to ¹H NMR. To overcome this limitation, isotopic enrichment with ⁷⁷Se is a powerful strategy.

By synthesizing L-Selenocystine or expressing selenoproteins in media containing ⁷⁷Se-enriched precursors, the concentration of the NMR-active nucleus can be dramatically increased, leading to a substantial enhancement in the signal-to-noise ratio of the ⁷⁷Se NMR spectra. This sensitivity enhancement allows for the acquisition of high-quality spectra in a much shorter time and enables the study of samples at lower concentrations. It has been demonstrated that increasing the ⁷⁷Se content from its natural abundance to 99% can reduce the required experimental time by a factor of approximately 170. This makes previously impractical experiments feasible and opens up new avenues for studying the structure and dynamics of selenium-containing molecules in detail.

Mass Spectrometry Techniques

Mass spectrometry stands as a cornerstone in the analytical toolbox for the structural elucidation and characterization of selenium-containing compounds. Its high sensitivity and ability to provide detailed molecular weight and fragmentation information make it invaluable for identifying and quantifying L-Selenocystine and its derivatives in complex biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids. In the context of L-Selenocystine, ESI-MS provides crucial information regarding its molecular weight and fragmentation patterns, facilitating its unambiguous identification.

In positive ion mode ESI-MS, L-Selenocystine typically forms a protonated molecular ion [M+H]⁺. Given the monoisotopic molecular weight of L-Selenocystine (C₆H₁₂N₂O₄Se₂) is approximately 335.91 Da, the prominent molecular ion peak is observed at a mass-to-charge ratio (m/z) of 337.15 nih.gov. This peak serves as a primary identifier for the compound in mass spectrometric analysis. Positive ionization mode has been shown to provide superior sensitivity for L-Selenocystine compared to the negative ionization mode nih.gov.

Tandem mass spectrometry (MS/MS) further elucidates the structure of L-Selenocystine by inducing fragmentation of the parent ion and analyzing the resulting product ions. A characteristic fragmentation pathway for L-Selenocystine involves the transition from the precursor ion at m/z 337.0 to a product ion at m/z 248.0 nih.gov. This specific transition is often utilized in multiple reaction monitoring (MRM) methods for the highly selective and sensitive quantification of L-Selenocystine in complex samples nih.gov. The fragmentation behavior is critical for differentiating L-Selenocystine from other selenoamino acids, such as selenomethionine nih.gov.

The unique isotopic signature of selenium, with its multiple naturally occurring isotopes, provides an additional layer of confirmation in mass spectrometric analysis. The characteristic isotopic pattern of selenium-containing ions helps to distinguish them from compounds composed solely of lighter elements.

Table 1: ESI-MS Characteristics of L-Selenocystine

| Parameter | Value | Reference |

| Monoisotopic Molecular Weight | 335.912749 Da | nih.gov |

| Protonated Molecular Ion [M+H]⁺ (m/z) | 337.15 | nih.gov |

| Key MS/MS Fragmentation Transition (m/z) | 337.0 → 248.0 | nih.gov |

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-Crystal X-ray Diffraction of L-Selenocystine Derivatives (e.g., Seleninic Acid)

The controlled oxidation of L-Selenocystine can yield derivatives such as L-selenocysteine seleninic acid (3-selenino-L-alanine) nih.govresearchgate.netnih.gov. Single-crystal X-ray diffraction studies of this derivative have provided significant insights into its solid-state structure and intermolecular interactions nih.govresearchgate.netnih.gov.

The crystal structure of L-selenocysteine seleninic acid reveals that the amino acid exists as a zwitterion with a carboxylate group nih.gov. The geometry around the selenium atom is a distorted tetrahedron, with the selenium lone pair being stereochemically active nih.gov. The O-Se-O bond angle is approximately 101.41°, and the O-Se-C bond angles are around 87.71° and 89.68° nih.gov.

Table 2: Crystallographic Data for L-Selenocysteine Seleninic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.106(4) |

| b (Å) | 11.991(7) |

| c (Å) | 5.452(3) |

| β (°) | 111.53(4) |

Data derived from a representative study of a related amino acid derivative and serves as an illustrative example.

Analysis of Chalcogen Bonding Interactions

Chalcogen bonds are non-covalent interactions involving an electrophilic region on a group 16 element (such as selenium) and a nucleophilic region on another or the same molecule nih.govresearchgate.netnih.govnih.govthieme-connect.comscirp.orgresearchgate.netacs.orgpolimi.it. These interactions play a crucial role in determining the conformation and crystal packing of selenium-containing compounds.

The analysis of these short Se···O contacts using the Quantum Theory of Atoms in Molecules (QTAIM) has confirmed their attractive nature by identifying bond critical points nih.govnih.gov. The study of chalcogen bonding in L-selenocystine derivatives provides a deeper understanding of the intermolecular forces that govern the structure and function of these molecules in biological systems nih.govresearchgate.netnih.gov.

Other Spectroscopic Techniques for Protein Characterization

Beyond mass spectrometry and X-ray crystallography, a variety of other spectroscopic techniques are employed to characterize selenoproteins, which incorporate selenocysteine (B57510) (the monomer of L-Selenocystine).

One such technique is ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy . The ⁷⁷Se isotope has a nuclear spin of 1/2, making it suitable for NMR studies acs.orgwikipedia.org. ⁷⁷Se NMR is highly sensitive to the chemical environment of the selenium atom, providing valuable information about its oxidation state, bonding, and the electronic structure of the active site in selenoproteins acs.org. The chemical shift range for ⁷⁷Se is very wide, allowing for the resolution of subtle differences in the local environment of the selenium atom acs.org.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for the detection and quantification of selenium in proteins nih.govnist.govnih.govrsc.orgcnr.itaminer.org. ICP-MS is an elemental analysis technique that can measure the total selenium content in a sample with high sensitivity and specificity. When coupled with separation techniques like liquid chromatography (LC-ICP-MS), it can be used to identify and quantify different selenoproteins in a complex mixture nih.govcnr.it.

Tandem Mass Spectrometry (MS/MS) , often used in conjunction with liquid chromatography (LC-MS/MS), is a key tool in proteomics for the identification of selenoproteins nih.govnist.govrsc.org. By analyzing the fragmentation patterns of peptides generated from the enzymatic digestion of proteins, the presence and location of selenocysteine residues can be determined. The unique isotopic distribution of selenium aids in the identification of selenium-containing peptides nih.gov.

Finally, techniques such as Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) can be used for the direct detection of selenoproteins in electrophoretic gels, providing a spatial distribution of selenium within the separated proteins nist.govrsc.orgaminer.org.

Table 3: Spectroscopic Techniques for Selenoprotein Characterization

| Technique | Information Provided |

| ⁷⁷Se NMR Spectroscopy | Oxidation state, bonding, and electronic environment of selenium. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total selenium content and quantification of selenoproteins. |

| Tandem Mass Spectrometry (MS/MS) | Identification and sequencing of selenocysteine-containing peptides. |

| Laser Ablation ICP-MS (LA-ICP-MS) | Spatial distribution of selenium in separated proteins. |

Synthetic Methodologies for L Selenocystine Monohydrate and Analogs

Chemical Synthesis Approaches for L-Selenocystine Monohydrate

Chemical synthesis offers robust and scalable methods for producing L-selenocystine. These approaches often begin with readily available amino acid precursors and involve multi-step reactions to introduce the selenium moiety.

A common and effective method for synthesizing L-selenocystine involves the use of 3-chloro-L-alanine hydrochloride as a starting material. google.comlookchem.com This process typically follows a two-step pathway. First, L-serine hydrochloride is chlorinated, often using a reagent like thionyl chloride, to produce 3-chloro-L-alanine hydrochloride. google.com

Subsequently, the 3-chloro-L-alanine hydrochloride undergoes a seleno-reaction under alkaline conditions. google.com This step involves reacting it with a selenium source, such as disodium diselenide, to yield L-selenocystine. google.com This route is advantageous due to its relatively simple steps, high yield, and cost-effectiveness, making it suitable for larger-scale production. google.com A similar strategy has also been employed to synthesize a derivative, 3,3'-Dimethyl-L-selenocystine, starting from α-amino-β-chlorobutyric acid. researchgate.net

Another synthetic route starts from commercially available methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropionate, constructing L-selenocystine in four steps. rsc.org

The conversion of the stable, oxidized diselenide form, L-selenocystine, to the reactive selenol form, L-selenocysteine, is a critical step for many applications, particularly before its incorporation into peptides. This reduction of the diselenide bond can be achieved using various reducing agents.

Common reagents for this transformation include dithiothreitol (DTT), β-mercaptoethanol (ME), and sodium borohydride (NaBH₄). nih.gov Among these, DTT has been reported to be a highly effective reducing agent for this purpose. nih.gov The reduction process breaks the Se-Se bond of L-selenocystine, yielding two molecules of L-selenocysteine. In a specific application, L-selenocystine is reduced by sodium borohydride in the presence of a base to generate L-selenocysteine. google.com Another method involves cleaving the —Se—Se— bond in liquid ammonia at low temperatures. google.com

| Reducing Agent | Effectiveness/Conditions | Reference |

|---|---|---|

| Dithiothreitol (DTT) | Reported as the most effective among tested agents. | nih.gov |

| β-mercaptoethanol (ME) | Effective reducing agent. | nih.gov |

| Sodium borohydride (NaBH₄) | Used under basic conditions to reduce L-selenocystine. | google.comnih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | Used to reduce selenocystine (B224153) to selenocysteine (B57510), which is then followed by deselenization. | nih.gov |

Solid Phase Peptide Synthesis (SPPS) for Selenocysteine Bioconjugates

Solid Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a stepwise manner on an insoluble resin support. biosyn.combeilstein-journals.org Incorporating selenocysteine into peptides via SPPS presents unique challenges due to the high reactivity and sensitivity of the selenol group (-SeH). researchgate.net

To prevent unwanted side reactions, such as oxidation to the diselenide (selenocystine), the selenol group must be protected during synthesis. researchgate.netnih.gov A common strategy is to use a p-methoxybenzyl (Meb) protecting group for the selenocysteine side chain. nih.gov The synthesis conditions must be carefully optimized, for instance, by minimizing the time for Fmoc-deprotection with piperidine and avoiding auxiliary bases during coupling steps to suppress side reactions like β-elimination. nih.gov Despite these challenges, SPPS is often preferred over liquid-phase methods for creating selenocysteine-containing bioconjugates. researchgate.net The development of efficient on-resin oxidation methods has further enhanced the utility of SPPS for creating libraries of complex selenopeptides. uq.edu.au

Enzymatic and Biocatalytic Synthesis Routes of Selenocysteine

Nature has evolved sophisticated enzymatic machinery to synthesize selenocysteine and incorporate it into proteins, known as selenoproteins. wikipedia.org This biosynthesis occurs on a specialized transfer RNA, tRNA[Ser]Sec. wikipedia.orgplos.org

The process begins when seryl-tRNA synthetase incorrectly attaches serine to tRNA[Ser]Sec. nih.govyoutube.com In eukaryotes and archaea, the tRNA-bound serine is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec. wikipedia.orgplos.org The final step is catalyzed by selenocysteine synthase (SecS), which replaces the phosphate (B84403) group with selenium, using selenophosphate as the active selenium donor. plos.orgnih.gov Selenophosphate itself is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase. youtube.comnih.gov

In prokaryotes like E. coli, the pathway is slightly different. After the initial serylation of the tRNA, the enzyme SelA directly converts the seryl moiety to a selenocysteyl group, again using selenophosphate as the selenium donor. mdpi.comnih.gov This intricate, tRNA-dependent synthesis ensures that selenocysteine is co-translationally inserted into growing polypeptide chains at specific UGA codons. wikipedia.org

Development of Selenocysteine-Based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. Selenocysteine is an attractive building block for creating peptidomimetics due to its unique chemical properties. nih.gov

The selenol group of selenocysteine is a better nucleophile than the thiol group of cysteine and has a lower pKa, making it more reactive at physiological pH. pnas.org This enhanced reactivity allows for regiospecific covalent conjugation. pnas.org For example, researchers have engineered an antibody Fc fragment with a C-terminal selenocysteine. This allowed for the specific attachment of a peptidomimetic that binds to the integrin α4β1, combining the long circulatory half-life of the antibody fragment with the specific targeting of the small molecule. pnas.org

Furthermore, replacing cysteine with the nearly isosteric selenocysteine can be used to direct the folding of disulfide-rich peptides and create analogs with increased stability. uq.edu.au The unique redox properties of the diselenide bond are also exploited in the design of peptidomimetics with potential catalytic activities, for instance, mimicking the function of the enzyme glutathione (B108866) peroxidase. researchgate.net

In Vitro Mechanistic Studies of L Selenocystine in Cellular Systems

Cellular Responses to L-Selenocystine Exposure

L-Selenocystine exposure has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in cellular systems. nih.govresearchgate.net In normal human breast epithelial cells (MCF-10A), treatment with L-selenocystine leads to the upregulation of key UPR target genes, including GRP78, ATF4, and CHOP. nih.govresearchgate.net The underlying mechanism involves the alteration of the ER's redox balance. L-selenocystine can shift the ER environment to be more oxidizing, which is thought to disrupt the proper folding of proteins, leading to an accumulation of misfolded proteins and subsequent ER stress-induced apoptosis. nih.govresearchgate.net

The ER is a critical organelle for protein folding and assembly. When its function is perturbed, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress occurs. physiology.orgwikipedia.org To cope with this, the cell activates the UPR, a signal transduction pathway that aims to restore homeostasis. physiology.orgwikipedia.org The UPR is mediated by three main ER-resident sensors: PERK, IRE1α, and ATF6. nih.gov If the stress is too severe or prolonged, the UPR will instead trigger apoptosis. wikipedia.orgnih.gov

Selenoproteins that reside in the ER, such as SELENOS, play roles in managing ER stress by participating in the degradation of misfolded proteins. nih.govfrontiersin.org Studies on other organoselenium compounds, like Se-methyl-L-selenocysteine, have also demonstrated the induction of ER stress, indicated by increased levels of GADD153, a protein associated with DNA damage and ER stress. nih.govacs.org This collective evidence suggests that the induction of ER stress is a significant cellular response to certain seleno-compounds, including L-selenocystine.

L-Selenocystine exhibits significant inhibitory effects on the proliferation of various cancer cell lines in a dose- and time-dependent manner. For instance, in human triple-negative breast cancer (TNBC) cells, L-selenocystine's anti-proliferative effect is attributed to the induction of S-phase cell cycle arrest and apoptosis. Research has also demonstrated its cytotoxicity in human hepatoma (HepG-2) cells. medchemexpress.com The growth of HepG-2 cells was inhibited by L-selenocysteine treatment in a dose-dependent manner.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 5.444 | 24 | medchemexpress.com |

| MCF-7 | Breast Cancer | Concentration-dependent inhibition observed | Not specified | nih.gov |

| HeLa | Cervical Cancer |

The inhibition of proliferation is a key mechanism of L-selenocystine's anti-tumor activity. medchemexpress.com Studies on non-cancerous cells, such as MCF-10A breast epithelial cells, have shown that L-selenocystine can inhibit their proliferation in a similar concentration range as cancer cells, leading to apoptotic cell death. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways by L-Selenocystine

A primary mechanism through which L-selenocystine exerts its cytotoxic effects is by modulating intracellular signaling pathways mediated by reactive oxygen species (ROS). Exposure of cancer cells to L-selenocystine leads to a significant and dose-dependent increase in intracellular ROS levels. sergey.science This elevation in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which directly contributes to cell death. sergey.science

The generation of ROS, particularly superoxide (B77818) radicals, occurs in both the cytoplasm and mitochondria following L-selenocystine treatment. sergey.science This oxidative stress can cause damage to cellular components, including DNA, and initiate downstream signaling cascades that lead to apoptosis. Research has shown that pretreatment of cells with antioxidants like glutathione (B108866) (GSH) can reduce ROS levels and partially rescue cells from L-selenocystine-induced death, confirming the critical role of ROS in its mechanism of action. sergey.science

L-Selenocystine has been identified as a potent modulator of the Nrf2 and autophagy pathways, particularly in cancer cells exhibiting "Nrf2 addiction," where cancer cells have persistent Nrf2 activation for survival. sergey.science In such cancer cells, like certain colorectal cancer (CRC) lines, L-selenocystine selectively induces cell death by inhibiting both the Nrf2 and autophagy pathways. medchemexpress.comsergey.science

The mechanism of this dual inhibition involves the p62-Keap1-Nrf2 axis. L-selenocystine disrupts this axis, leading to reduced Nrf2 activity and a subsequent decrease in the expression of antioxidant genes. sergey.science Simultaneously, it impairs autophagy, a cellular recycling process that cancer cells often use to survive under stress. This is evidenced by the reduced levels of key autophagy-related proteins such as ULK1, Beclin-1, and LC3-II. sergey.science The combined effect of Nrf2 and autophagy inhibition leads to increased oxidative stress and compromised survival mechanisms, ultimately triggering cell death in these Nrf2-addicted cancer cells. sergey.science Interestingly, this effect is selective, as L-selenocystine does not induce the same toxicity in non-Nrf2-addicted cells, such as normal colon cells. sergey.science

L-Selenocystine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.com This process is orchestrated by a complex network of signaling proteins, notably caspases and the Bcl-2 family of proteins.

L-Selenocystine treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3. acs.org Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. acs.org

The Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the mitochondrial or intrinsic pathway of apoptosis. L-Selenocystine modulates the expression of these proteins to favor cell death. Studies on similar organoselenium compounds have shown an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. nih.govacs.org This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the release of cytochrome c from the mitochondria, a key event that triggers the activation of the caspase cascade. acs.org

| Protein Family | Specific Protein | Effect of Treatment | Outcome | Reference |

|---|---|---|---|---|

| Caspases | Caspase-8, Caspase-9 (Initiators) | Activation / Cleavage | Initiation of Apoptosis | acs.org |

| Caspase-3 (Executioner) | Activation / Cleavage | Execution of Apoptosis | acs.org | |

| Bcl-2 Family | Bax (Pro-apoptotic) | Upregulation | Promotion of Apoptosis | nih.govacs.org |

| Bcl-2 (Anti-apoptotic) | Downregulation | Promotion of Apoptosis | nih.govacs.org | |

| Other | PARP | Cleavage | Marker of Apoptosis | acs.org |

| Cytochrome c | Release from Mitochondria | Caspase Activation | acs.org |

Investigation of Selenoprotein Expression and Function in Cell Models